molecular formula C12H12O5 B3920774 methyl (2Z)-2-hydroxy-4-(4-methoxyphenyl)-4-oxobut-2-enoate

methyl (2Z)-2-hydroxy-4-(4-methoxyphenyl)-4-oxobut-2-enoate

Cat. No.: B3920774
M. Wt: 236.22 g/mol
InChI Key: WZWQAWMZYSJXRA-YFHOEESVSA-N
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Description

Methyl (2Z)-2-hydroxy-4-(4-methoxyphenyl)-4-oxobut-2-enoate is an organic compound with a complex structure that includes a hydroxy group, a methoxyphenyl group, and an oxobutenoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl (2Z)-2-hydroxy-4-(4-methoxyphenyl)-4-oxobut-2-enoate typically involves the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds via a Knoevenagel condensation, followed by esterification to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group.

    Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Sodium hydroxide or other strong bases in polar aprotic solvents.

Major Products Formed:

    Oxidation: Formation of a diketone derivative.

    Reduction: Formation of a diol derivative.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl (2Z)-2-hydroxy-4-(4-methoxyphenyl)-4-oxobut-2-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a lead compound in drug discovery and development.

    Industry: Utilized in the production of polymers and other advanced materials due to its functional groups that can undergo further chemical modifications.

Mechanism of Action

The mechanism of action of methyl (2Z)-2-hydroxy-4-(4-methoxyphenyl)-4-oxobut-2-enoate involves its interaction with various molecular targets. The hydroxy and methoxy groups can form hydrogen bonds with biological macromolecules, while the oxobutenoate moiety can participate in covalent interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

    Methyl (2Z)-3-(4-methoxyphenyl)acrylate: Similar structure but lacks the hydroxy group.

    Methyl (2Z)-2-[(4-methoxyphenyl)imino]-4-(4-nitrophenyl)-4-oxobutanoate: Contains an imino group instead of a hydroxy group.

Uniqueness: Methyl (2Z)-2-hydroxy-4-(4-methoxyphenyl)-4-oxobut-2-enoate is unique due to the presence of both hydroxy and methoxy groups, which provide a combination of reactivity and stability. This makes it a versatile intermediate in organic synthesis and a promising candidate for various applications in research and industry.

Properties

IUPAC Name

methyl (Z)-4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O5/c1-16-9-5-3-8(4-6-9)10(13)7-11(14)12(15)17-2/h3-7,13H,1-2H3/b10-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZWQAWMZYSJXRA-YFHOEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=CC(=O)C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C(=C/C(=O)C(=O)OC)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl (2Z)-2-hydroxy-4-(4-methoxyphenyl)-4-oxobut-2-enoate
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methyl (2Z)-2-hydroxy-4-(4-methoxyphenyl)-4-oxobut-2-enoate
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methyl (2Z)-2-hydroxy-4-(4-methoxyphenyl)-4-oxobut-2-enoate
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methyl (2Z)-2-hydroxy-4-(4-methoxyphenyl)-4-oxobut-2-enoate
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methyl (2Z)-2-hydroxy-4-(4-methoxyphenyl)-4-oxobut-2-enoate
Reactant of Route 6
methyl (2Z)-2-hydroxy-4-(4-methoxyphenyl)-4-oxobut-2-enoate

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